molecular formula C19H16ClN3O3 B3035752 1-benzyl-N-(3-chloro-2-methylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-67-2

1-benzyl-N-(3-chloro-2-methylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No. B3035752
CAS RN: 338412-67-2
M. Wt: 369.8 g/mol
InChI Key: PDNCERAAZWPBGJ-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-chloro-2-methylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modifications and Biological Properties

Antimicrobial Activity

Synthesis Methods and Properties

  • Synthesis and Properties : The synthesis process of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was investigated, confirming their structures and noting analgesic properties (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

Application in Heterocyclic Compounds Synthesis

Supramolecular Aggregation Insights

  • Conformational Features and Aggregation : Studies on thiazolo[3, 2-a]pyrimidines provided insights into their conformational features and how structural modifications lead to changes in supramolecular aggregation (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

3-benzyl-N-(3-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-12-14(20)8-5-9-15(12)21-18(25)16-10-17(24)23(19(26)22-16)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNCERAAZWPBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-N-(3-chloro-2-methylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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1-benzyl-N-(3-chloro-2-methylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

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